molecular formula C10H7BrClNO B1382030 4-Bromo-1-chloro-5-methoxyisoquinoline CAS No. 1784639-12-8

4-Bromo-1-chloro-5-methoxyisoquinoline

Cat. No.: B1382030
CAS No.: 1784639-12-8
M. Wt: 272.52 g/mol
InChI Key: ZYCDSKSRVSCMGD-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-5-methoxyisoquinoline (CAS 1784639-12-8) is a high-purity isoquinoline derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 7 BrClNO and a molecular weight of 272.53, is characterized by its specific bromo, chloro, and methoxy functional groups . As a building block in organic synthesis, this compound is a valuable precursor for the construction of more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Its structural features make it of particular interest in medicinal chemistry research for the exploration of novel pharmacologically active compounds. The methoxy-substituted isoquinoline scaffold is a key intermediate in various synthetic pathways . This product is offered with cold-chain transportation to ensure stability and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

4-bromo-1-chloro-5-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(8)7(11)5-13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDSKSRVSCMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Properties of 5-Methoxy Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, physicochemical, and synthetic properties of 5-methoxyisoquinoline. It is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis.[1]

Technical Guide & Whitepaper

Executive Summary: The 5-Methoxy Differentiator

In isoquinoline-based drug discovery, the 5-methoxy (5-OMe) substituent acts as a critical electronic toggle.[2] Unlike the more common 6- or 7-substituted isomers, the 5-position (peri-position) exerts a unique stereoelectronic influence on the ring nitrogen.[2] The 5-OMe group modulates the basicity of the pyridine ring through long-range resonance while simultaneously activating the carbocyclic ring (specifically position 8) toward electrophilic attack. This guide analyzes these properties to aid in the rational design of kinase inhibitors, EZH2 modulators, and fluorescent probes.[1]

Electronic Architecture & Fundamental Properties

Resonance vs. Inductive Effects

The 5-methoxy group introduces a conflict between inductive withdrawal (-I) and resonance donation (+R).[2]

  • Induction (-I): The electronegative oxygen withdraws density from C5, inductively deactivating the adjacent bridgehead carbons.

  • Resonance (+R): The lone pair on oxygen delocalizes into the

    
    -system. Crucially, resonance structures from the 5-position can delocalize negative charge to C8  (para) and C6  (ortho), and weakly influence the bridgehead, but cannot delocalize negative charge directly onto the ring nitrogen (N2) as effectively as a 1- or 3-substituent.
    
Basicity (pKa)

The pKa of the isoquinoline nitrogen is a primary determinant of drug-target interaction (salt bridge formation) and solubility.

CompoundpKa (aq)Electronic Rationale
Isoquinoline 5.14 - 5.40Baseline heteroaromatic basicity.
5-Hydroxyisoquinoline 5.65Strong +R effect overcomes -I, increasing electron density near N.
5-Methoxyisoquinoline ~5.60 (Est.) Methylation of -OH slightly reduces +R ability but removes H-bond donation; basicity remains elevated relative to unsubstituted core.[2]
6-Methoxyisoquinoline ~6.0Conjugation allows direct "push" of electron density toward N2.[2]

Key Insight: The 5-OMe group makes the molecule slightly more basic than the parent isoquinoline, but less basic than the 6-OMe isomer. This subtle shift is useful for fine-tuning pH-dependent solubility without drastically altering the protonation state at physiological pH (7.4).[2]

Synthetic Access & Protocols

Strategic Route Selection

Researchers often default to the Pomeranz-Fritsch reaction, but this is electronically unfavorable for 5-substituted targets.[2] The reaction of 3-methoxybenzaldehyde yields a mixture of 7-OMe (major, sterically favored) and 5-OMe (minor).[2]

Recommendation: For high-purity applications, O-methylation of 5-hydroxyisoquinoline is the superior "Trustworthy" protocol.[2]

Protocol: O-Methylation of 5-Hydroxyisoquinoline[2]
  • Objective: Synthesis of >98% pure 5-methoxyisoquinoline.

  • Scale: 10 mmol.

Reagents:

  • 5-Hydroxyisoquinoline (1.45 g, 10 mmol)

  • Potassium Carbonate (

    
    , 2.07 g, 15 mmol)
    
  • Methyl Iodide (MeI, 0.75 mL, 12 mmol) or Dimethyl Sulfate (DMS).[1]

  • Solvent: Acetone (dry) or DMF.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-hydroxyisoquinoline in 20 mL dry acetone (or DMF for faster rate) in a round-bottom flask.

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes. The mixture will turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide dropwise over 10 minutes.

  • Reflux: Warm to room temperature, then reflux (60°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1]

  • Workup: Filter off inorganic solids (

    
    /KI). Concentrate the filtrate.
    
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted starting material) and Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Yield: Expect 85–95% yield as a pale yellow solid/oil.[1]

Visualization of Synthetic Logic

The following diagram compares the "Classic" (low selectivity) vs. "Recommended" (high fidelity) routes.

SynthesisRoutes Start1 3-Methoxybenzaldehyde Process1 Pomeranz-Fritsch (Aminoacetal + Acid) Start1->Process1 Cyclization Start2 5-Hydroxyisoquinoline Process2 O-Methylation (MeI / K2CO3) Start2->Process2 Deprotonation Inter1 Mixture: 7-OMe (Major) + 5-OMe (Minor) Process1->Inter1 Product 5-Methoxyisoquinoline (>98% Pure) Process2->Product High Yield Inter1->Product Difficult Separation

Caption: Comparison of synthetic routes. The O-methylation pathway (Green) avoids the regioselectivity issues inherent in the Pomeranz-Fritsch cyclization (Red).

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The 5-methoxy group strongly activates the carbocyclic ring.

  • Directing Effect: The OMe group directs ortho and para.[1]

  • Site Selectivity:

    • Para (C8): Strongly activated and sterically accessible.[1] This is the primary site of nitration (

      
      ).
      
    • Ortho (C6): Activated but less favored than C8 due to beta-position dynamics in fused systems.[1][2]

    • Ortho (C4a): Bridgehead carbon; substitution impossible without breaking aromaticity.[1]

Reaction: Nitration of 5-methoxyisoquinoline yields 5-methoxy-8-nitroisoquinoline .[2]

Nucleophilic Attack

The pyridine ring remains electron-deficient.[2]

  • Chichibabin Reaction: Treatment with

    
     will still occur at C1 , forming 1-amino-5-methoxyisoquinoline.[2] The 5-OMe group does not significantly deactivate the C1 position toward nucleophiles.
    

Photophysical Properties

5-Methoxyisoquinoline is an intrinsic fluorophore, useful as a biological probe or a scaffold for sensing.[1][2]

PropertyValue/Description
Absorbance (

)
315–325 nm (Bathochromic shift vs. Isoquinoline)
Emission (

)
370–410 nm (Violet-Blue region)
Quantum Yield (

)
Moderate (Solvent dependent; quenched in water)
Stokes Shift ~60–80 nm

Application Note: The fluorescence is pH-sensitive.[1][2] Protonation of the nitrogen (forming the cation) typically causes a significant bathochromic shift in absorbance and quenching or shifting of emission, making it a viable pH sensor in the acidic range (pH 4–6).

Case Studies in Drug Design

EZH2 Inhibitors

In the development of EZH2 inhibitors (e.g., analogs of EI1), the isoquinoline core is often explored.

  • Role of 5-OMe: It fills a specific hydrophobic pocket while the oxygen atom can accept a hydrogen bond from the backbone of the enzyme.

  • Metabolic Stability: The 5-OMe blocks the C5 position from metabolic oxidation (a common clearance pathway for unsubstituted isoquinolines), forcing metabolism to the less reactive C8 or the methoxy group itself (O-demethylation).

Kinase Selectivity

In kinase inhibitors, the "hinge binder" region often utilizes the isoquinoline nitrogen.[1]

  • Electronic Tuning: Using 5-OMe instead of 5-H increases the electron density on the Nitrogen lone pair, potentially strengthening the H-bond to the hinge region backbone amide.

  • Steric Clash: The 5-OMe group is "peri" to the C4 position. If the inhibitor has a substituent at C4, the 5-OMe will force a twist in the conformation, potentially improving selectivity by creating a distinct 3D shape that fits only specific kinase isoforms.

References

  • General Isoquinoline Chemistry

    • Title: Isoquinolines.[1][4][5][6][7] Part 1: Synthesis and Properties.[1]

    • Source: Chemistry of Heterocyclic Compounds (Wiley).[1]

    • URL:[Link]

  • Synthesis (Pomeranz-Fritsch & Modifications)

    • Title: The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[6]

    • Source: Organic Reactions (Vol 6).[1]

    • URL:[Link]

  • pKa and Electronic Properties

    • Title: Acid-base interactions in some isoquinoline and quinazoline amino derivatives.[1][2]

    • Source: Arkivoc.[1]

    • URL:[Link]

  • Nitration and Reactivity

    • Title: Electrophilic substitution in quinoline and isoquinoline.[1]

    • Source: Heterocyclic Chemistry (Joule & Mills).[1]

    • URL:[Link]

  • Biological Application (EZH2)

    • Title: 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.[2]

    • Source: Molecules (PMC).[1]

    • URL:[Link](Note: Discusses analogous quinoline systems which share electronic logic).

Sources

Technical Guide: Comparative Analysis of 4-Bromo-1-chloroisoquinoline and its 5-Methoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the structural, electronic, and reactive disparities between the core scaffold 4-bromo-1-chloroisoquinoline (4-Br-1-Cl-IQ) and its 5-methoxy substituted analogs (5-OMe-4-Br-1-Cl-IQ) .

For drug development professionals, the distinction is not merely an addition of a methoxy group; it represents a fundamental shift in the electrophilic landscape and steric accessibility of the molecule. The 5-methoxy group introduces a critical "peri-effect" that sterically shields the C4-position while electronically deactivating the C1-position toward nucleophilic attack. This guide details the mechanistic causality of these changes and provides validated protocols for selective functionalization.

Part 1: Structural & Electronic Landscape

The Electronic Divergence

The reactivity of the isoquinoline core is dictated by the pyridine ring's electron deficiency and the benzene ring's electron density.

  • 4-Bromo-1-chloroisoquinoline (Parent):

    • C1 Position: Highly electrophilic (imidoyl chloride character). The C=N bond polarizes the C1 center, making it susceptible to

      
       and oxidative addition.
      
    • C4 Position: A typical heteroaryl bromide. Reactivity is governed by the C-Br bond dissociation energy (BDE) and is electronically coupled to the nitrogen atom through conjugation.

  • 5-Methoxy Analog (Variant):

    • Electronic Effect (+M): The oxygen lone pair at C5 donates electron density into the

      
      -system. Through resonance, this increases the electron density of the entire fused system, slightly raising the LUMO energy . Consequently, the C1 position becomes less electrophilic compared to the parent.
      
    • Steric Peri-Effect: The most profound difference is the spatial clash between the C5-methoxy group and substituents at C4. This "peri-interaction" forces substituents at C4 out of planarity or hinders the approach of metal catalysts (e.g., Pd) during cross-coupling.

Reactivity Heatmap
Feature4-Bromo-1-chloroisoquinoline5-Methoxy AnalogMechanistic Driver
C1 Electrophilicity HighModerate+M effect of 5-OMe reduces positive charge character at C1.
C4 Steric Access Open / AccessibleObstructed Peri-interaction (C5-OMe vs C4-Br).

Rate (at C1)
Fast (

)
Slower (

)
Electronic deactivation by EDG.
Suzuki Coupling (at C4) FacileDifficult / Requires OptimizationSteric hindrance prevents Pd-ligand coordination.
Solubility (LogP) High LipophilicityImproved SolubilityPolarity of ether linkage; H-bond acceptor potential.

Part 2: Synthetic Access & Methodologies[1][2][3][4]

Synthesis of the 5-methoxy analog requires distinct strategy deviations to accommodate the electron-rich ring.

Pathway Visualization (Graphviz)

SynthesisPath cluster_diff Critical Deviation for 5-OMe Start Starting Material Step1 Cyclization (Pomeranz-Fritsch) Start->Step1 Acid Inter1 Isoquinoline Core Step1->Inter1 Step2 N-Oxidation (mCPBA) Inter1->Step2 Step3 Rearrangement/Chlorination (POCl3) Step2->Step3 C1 Functionalization Step4 Bromination (Br2/Nitrobenzene) Step3->Step4 C4 Functionalization Final Target Product Step4->Final

Caption: Synthetic workflow. Note that for 5-OMe analogs, bromination (Step 4) is often performed BEFORE chlorination to leverage the activating effect of the OMe group on the benzene ring.

Synthesis Protocols
Protocol A: Synthesis of 4-Bromo-1-chloroisoquinoline[1]
  • Bromination: Treat isoquinolin-1(2H)-one with bromine (

    
    ) in nitrobenzene at 180°C. The lactam directs bromination to the C4 position.
    
  • Chlorination: Reflux the resulting 4-bromoisoquinolin-1(2H)-one with phosphorus oxychloride (

    
    ) and a catalytic amount of DMF.
    
    • Key Observation: The reaction turns from a suspension to a clear solution upon completion.

Protocol B: Synthesis of 5-Methoxy Analogs
  • Precursor Selection: Start with 3-methoxybenzaldehyde to synthesize 5-methoxyisoquinoline via the Pomeranz-Fritsch reaction.

  • Regioselective Bromination: Unlike the parent, the 5-methoxy group activates the C8 position. To secure the C4-bromo product, one must carefully control conditions (N-bromosuccinimide in MeCN at 0°C) or use a blocking group strategy if C8 bromination competes.

  • N-Oxide Rearrangement: Convert to N-oxide (mCPBA), then treat with

    
     to install the C1-Cl.
    

Part 3: Differential Reactivity & Selectivity

This section addresses the core technical challenge: Regioselective Functionalization.

The C1 vs. C4 Competition

In the parent molecule (4-Br-1-Cl), a "Selectivity Switch" exists:

  • Nucleophiles (Amines/Alkoxides): Exclusively attack C1 via

    
    . The C4-Br is inert to these conditions.
    
  • Pd(0) Catalysts: Preferentially insert into C4-Br due to the weaker C-Br bond (approx. 68 kcal/mol) compared to C-Cl (approx. 81 kcal/mol). However, the C1-Cl bond in isoquinolines is activated (heteroaryl chloride). Using electron-rich ligands (e.g.,

    
    ) can promote oxidative addition at C1, leading to mixtures.
    
The 5-Methoxy "Blockade"

In the 5-methoxy analog, the scenario changes:

  • C4 Deactivation: The peri-methoxy group sterically hinders the approach of the bulky Pd-ligand complex to C4.

    • Consequence: Standard Suzuki conditions (

      
      , 
      
      
      
      ) often fail or proceed sluggishly at C4.
    • Solution: Use Buchwald precatalysts (e.g., XPhos Pd G2) designed for sterically hindered halides.

  • C1 Stability: The 5-OMe group stabilizes the ring, making the C1-Cl bond more resistant to hydrolysis and

    
     compared to the parent.
    
Decision Logic for Functionalization (Graphviz)

ReactivityLogic Input Substrate Selection Parent 4-Br-1-Cl (Parent) Input->Parent Analog 5-OMe Analog Input->Analog Condition1 Condition: Nucleophile (HNR2) Result1 C1 Substitution (Fast) Condition1->Result1 Parent Result2 C1 Substitution (Slow) Condition1->Result2 Analog (Electronic Deactivation) Condition2 Condition: Pd(0) / Boronic Acid Result3 C4 Coupling (Standard) Condition2->Result3 Parent (Br > Cl) Result4 C4 Coupling (Hindered) Condition2->Result4 Analog (Peri-Steric Effect) Parent->Condition1 Parent->Condition2 Analog->Condition1 Analog->Condition2

Caption: Reactivity decision tree. Note the divergence in outcomes based on the presence of the 5-OMe group.

Part 4: Experimental Protocols

Selective C1-Amination ( )

Applicability: Works for both, but 5-OMe requires longer reaction times.

  • Dissolve 1.0 eq of 4-bromo-1-chloroisoquinoline in anhydrous DMSO (0.5 M).

  • Add 1.2 eq of amine nucleophile (e.g., morpholine) and 2.0 eq of DIPEA .

  • Heat to 80°C (Parent) or 100°C (5-OMe analog).

  • Monitor by LCMS. The parent typically completes in 2 hours; the 5-OMe analog may require 6-12 hours.

  • Workup: Dilute with water, extract with EtOAc. The C4-Br remains intact.

Selective C4-Suzuki Coupling

Applicability: Highly sensitive to the 5-OMe group.

For Parent (4-Br-1-Cl):

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dioxane/Water (4:1)

  • Base:

    
     (2.0 eq)[2]
    
  • Temp: 80°C.

  • Result: Exclusive C4 coupling.

For 5-Methoxy Analog:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 .

    • Why? SPhos/XPhos are bulky, electron-rich ligands capable of overcoming the peri-steric hindrance while facilitating oxidative addition.

  • Solvent: Toluene (anhydrous).

  • Base:

    
     (anhydrous).[2]
    
  • Temp: 100-110°C.

  • Result: C4 coupling (Yields typically 60-75% vs >90% for parent).

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity principles of isoquinoline C1 vs C4).
  • Synthesis of 4-Bromoisoquinoline Derivatives

    • Source: ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
    • URL:[Link]

    • Context: Detailed protocols for introducing bromine
  • Peri-Effect in Naphthalene/Isoquinoline Systems

    • Source: Pittelkow, M., et al. (2005).[3] Role of the peri-effect in synthesis and reactivity...[4] Org.[5][3][6][7][8][9] Biomol. Chem.

    • URL:[Link]

    • Context: Explains the steric clashing (peri-interaction) between positions 4 and 5 (or 1 and 8 in naphthalene numbering)
  • Cross-Coupling Reactivity (Cl vs Br)

    • Source: BenchChem.[2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

    • Context: Validates the bond dissociation energy arguments favoring C-Br insertion over C-Cl.
  • Isoquinoline-Tethered Quinazoline Derivatives (SAR & Synthesis)

    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Context: Provides real-world medicinal chemistry examples of isoquinoline functionaliz

Sources

A Senior Application Scientist's Guide to the Reactivity of C1-Chloro vs. C4-Bromo Isoquinolines: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and optoelectronic properties.[1] Functionalization of this core, however, presents a nuanced challenge where the position and nature of a halogen substituent dictate the synthetic outcome. This guide provides an in-depth analysis of the reactivity profiles of two common building blocks: 1-chloroisoquinoline and 4-bromoisoquinoline. We will dissect the electronic and steric factors that govern their behavior in the two most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the fundamental principles, researchers can move from trial-and-error to rational design, selecting the appropriate reaction conditions to achieve desired chemical transformations with precision and efficiency.

Part 1: The Isoquinoline Core: An Electronic Landscape

The reactivity of any position on the isoquinoline ring system is a direct consequence of the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring.[2] The nitrogen atom, being more electronegative than carbon, profoundly influences the electron distribution across the entire molecule.

  • The Pyridine Ring (Positions 1, 3, 4): The nitrogen atom inductively withdraws electron density, rendering the heterocyclic ring electron-poor. This makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen (C1 and C3).[3]

  • The Benzene Ring (Positions 5, 6, 7, 8): This ring behaves more like a typical carbocyclic aromatic system. It is the preferred site for electrophilic aromatic substitution, which generally occurs at C5 and C8.[4][5]

This electronic dichotomy is the primary determinant of the distinct reactivity observed at the C1 and C4 positions.

Part 2: The C1-Chloro Position: A Hub for Nucleophilic Attack

The C1 position of isoquinoline is uniquely activated towards nucleophilic attack. Placing a chlorine atom here creates a highly valuable electrophilic site for SNAr reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds via an addition-elimination pathway.[6] A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the leaving group.

Why C1 is Exceptionally Activated

The key to the high reactivity of the C1 position is the exceptional stability of the Meisenheimer complex. The nitrogen atom at the 2-position can directly delocalize the negative charge through resonance, acting as an "electron sink".[8][9] This stabilization significantly lowers the activation energy for the initial nucleophilic attack, making the reaction proceed readily. Halogenated quinolines and isoquinolines are known to undergo these reactions with ease at positions that allow for this charge stabilization on the nitrogen.[8][10]

Caption: SNAr mechanism at the C1 position of isoquinoline.

C1-Chloro in Metal-Catalyzed Cross-Coupling

While excellent for SNAr, the C1-chloro group is generally less reactive in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) is the oxidative addition of the aryl halide to the Pd(0) center.[11][12] This step is heavily influenced by the carbon-halogen bond dissociation energy (BDE). The C-Cl bond is significantly stronger than the C-Br bond, presenting a higher activation barrier for the palladium catalyst to overcome.[13][14] Therefore, more forcing conditions, such as higher temperatures and specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), are often required to achieve efficient coupling at a C1-chloro position.[15]

Part 3: The C4-Bromo Position: A Workhorse for Cross-Coupling

The C4 position, being part of the pyridine ring, is also electron-deficient. However, it lacks the direct ortho relationship to the nitrogen that makes C1 so exceptionally reactive in SNAr via resonance stabilization. Consequently, its utility shines in the realm of transition metal-catalyzed cross-coupling reactions, where the identity of the halogen is paramount.

Dominance in Palladium-Catalyzed Reactions

The 4-bromoisoquinoline moiety is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N, C-O bond formation), Sonogashira (C-C triple bond formation), and Heck reactions.[16][17]

The C-Br Bond Advantage: A Kinetic Perspective

The superior performance of aryl bromides over chlorides in these reactions is a well-established principle.[18] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates the crucial oxidative addition step.[13][19] This allows the reaction to proceed under milder conditions with a broader range of catalysts and coupling partners.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Rate-Determining Step Easier for X=Br than X=Cl pdiia Ar-Pd(II)L₂-X (X = Cl, Br) oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)L₂-R tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-R re->product arx Ar-X (e.g., 4-Bromoisoquinoline) arx->oa boronic R-B(OR)₂ + Base boronic->tm

Caption: The Suzuki-Miyaura cycle highlighting the critical oxidative addition step.

Part 4: The Direct Comparison: Predicting Chemoselectivity

The choice between a C1-chloro and a C4-bromo isoquinoline is dictated entirely by the desired transformation. The divergent reactivity allows for highly selective synthesis strategies.

FeatureC1-ChloroisoquinolineC4-BromoisoquinolineRationale
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-CouplingElectronic activation at C1 for SNAr; weaker C-Br bond for cross-coupling.[8][18]
C-X Bond Energy (kJ/mol) ~327[13]~285[13]The C-Cl bond is stronger and requires more energy to break.
Typical SNAr Conditions Room temp. to moderate heat (e.g., 80 °C) with amines, alkoxides.Generally unreactive or requires very harsh conditions.Nitrogen at position 2 stabilizes the Meisenheimer complex for C1 attack.[9][10]
Typical Suzuki Coupling Requires strong activation (e.g., >100 °C, specialized ligands).[20]Mild conditions (e.g., 80-100 °C, standard catalysts like Pd(PPh₃)₄).[1][21]The oxidative addition to the C-Br bond has a lower activation energy.[11]
The Nuance of Cross-Coupling: When Electronics Can Override Bond Strength

While the C-Br bond is kinetically favored for oxidative addition, a fascinating exception exists. In certain dihalogenated isoquinolines, such as 1-chloro-5-bromoisoquinoline, the intrinsic electrophilicity of the C1 position can be so high that it overrides the usual Ar-Br > Ar-Cl reactivity trend, leading to selective coupling at the C1-chloro position.[22] This highlights that while bond strength is a primary driver, the electronic nature of the specific carbon center, influenced by the heteroaromatic system, plays a crucial and sometimes decisive role.

Part 5: Field-Proven Methodologies & Protocols

The following protocols are generalized representations of common laboratory procedures. Researchers should always consult primary literature for specific substrate scope and optimization.

Protocol 1: SNAr Amination of 1-Chloroisoquinoline

This protocol describes a typical procedure for the synthesis of a 1-aminoisoquinoline derivative.

Workflow Diagram

snar_workflow setup 1. Reaction Setup - Add 1-chloroisoquinoline, amine, and base to solvent (e.g., DMF, Dioxane). - Seal vessel. heat 2. Heating - Heat reaction mixture to 80-120 °C. - Stir for 4-24 hours. setup->heat monitor 3. Monitoring - Check for consumption of starting material via TLC or LC-MS. heat->monitor workup 4. Aqueous Workup - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. monitor->workup Reaction Complete purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: Standard workflow for an SNAr amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial, add 1-chloroisoquinoline (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Heating: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 1-chloroisoquinoline is fully consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aminoisoquinoline product.

Protocol 2: Suzuki-Miyaura Arylation of 4-Bromoisoquinoline

This protocol outlines a standard method for coupling an arylboronic acid with 4-bromoisoquinoline.[1]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[21]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and, if necessary, an additional phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O), via syringe.

  • Heating: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography or recrystallization to obtain the pure 4-arylisoquinoline product.

Conclusion

The reactivity of halogenated isoquinolines is a classic example of how subtle electronic and structural features dictate synthetic pathways. The C1-chloro position is primed for nucleophilic aromatic substitution, driven by the powerful stabilizing effect of the adjacent nitrogen atom. In contrast, the C4-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions, a preference governed by the weaker, more labile carbon-bromine bond. By mastering these fundamental principles, chemists can strategically employ C1-chloro and C4-bromo isoquinolines as versatile synthons, enabling the efficient and selective construction of complex molecules for a multitude of applications in science and medicine.

References

  • Espacito, S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Baeza, A., et al. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Wagaw, S., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Viciu, M.S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Organometallics. Available at: [Link]

  • Fernández, G. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Organic Chemistry. Available at: [Link]

  • Hartwig, J.F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Available at: [Link]

  • Liu, B., et al. (2021). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity. ResearchGate. Available at: [Link]

  • Barata-Vallejo, S., et al. (2023). Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes. ACS Omega. Available at: [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Available at: [Link]

  • Longuet-Higgins, H.C., & Coulson, C.A. (1947). A theoretical study of the chemistry of isoquinoline. Transactions of the Faraday Society. Available at: [Link]

  • Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Note: A general textbook reference, a specific URL is not applicable).
  • Ashenhurst, J. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Gilchrist, T.L. (1995). Heterocyclic Chemistry. Pearson Education. (Note: A general textbook reference, a specific URL is not applicable).
  • Bhushan's Chemistry Classes. (2021). Electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. Available at: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available at: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Available at: [Link]

  • University of Babylon. (n.d.). Chapter 7: Quinolines and Isoquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid. Available at: [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Li, Y., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2022). Bond Dissociation Energy. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Singleton, D.A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Nevado, C., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. Available at: [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available at: [Link]

  • Mphahlele, M.J., & Lesenyeho, L.G. (2012). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. Scilit. Available at: [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Li, Y., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2020). Reactivity of Isoquinoline. Available at: [Link]

  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Available at: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Palladium-Catalyzed Suzuki Coupling of 4-Bromo-1-chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and materials science.

Introduction: Strategic Importance of the Isoquinoline Scaffold

The 5-methoxyisoquinoline core is a privileged scaffold in modern drug discovery, forming the structural basis for numerous pharmacologically active agents. The ability to selectively functionalize this core at specific positions is critical for developing structure-activity relationships (SAR) and optimizing lead compounds. The title compound, 4-bromo-1-chloro-5-methoxyisoquinoline, presents a valuable opportunity for sequential, site-selective cross-coupling reactions.

This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling at the C4-position. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for the precise introduction of an aryl or heteroaryl group at the 4-position, leaving the C1-chloro substituent intact for subsequent transformations.[1][2] This targeted approach enables the efficient construction of complex, multi-substituted isoquinoline derivatives, which are of significant interest in the development of novel therapeutics.[3][4]

Reaction Principle: Exploiting Halogen Reactivity

The success of this selective transformation hinges on the differential reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling mechanism.[2][5][6] The general reactivity trend for halogens is I > Br > OTf >> Cl.[1] Consequently, the carbon-bromine bond at the C4 position is significantly more susceptible to oxidative addition by a Pd(0) complex than the more robust carbon-chlorine bond at the C1 position. By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve high chemoselectivity for coupling at the C4-Br position.

Key Mechanistic Steps: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond of the isoquinoline, forming a Pd(II) intermediate. This is typically the rate-limiting step.[2][5]

  • Transmetalation: The organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[1][6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)X (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) trans_complex->Product ArX Ar¹-Br (Isoquinoline) ArX->oa_complex ArB Ar²-B(OR)₂ (Boronic Acid/Ester) ArB->trans_complex Base Base (e.g., K₂CO₃) Base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a typical small-scale synthesis (0.5 mmol) and can be scaled accordingly.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-1-chloro-5-methoxyisoquinolineC₁₀H₆BrClNO287.52143.80.501.0
Arylboronic AcidArB(OH)₂Varies-0.601.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7211.40.01250.025 (Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.5212.30.0300.06
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21207.31.503.0
1,4-Dioxane, anhydrousC₄H₈O₂88.114.0 mL--
Water, degassedH₂O18.021.0 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-chloro-5-methoxyisoquinoline (143.8 mg, 0.50 mmol), the desired arylboronic acid (0.60 mmol, 1.2 equiv.), and potassium carbonate (207.3 mg, 1.50 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (11.4 mg, 0.0125 mmol) and SPhos (12.3 mg, 0.030 mmol). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen for an additional 10 minutes to ensure the removal of all dissolved oxygen.[9][10]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-1-chloro-5-methoxyisoquinoline product.

Key Parameter Discussion (The "Why")

  • Catalyst & Ligand: A Pd(0) source like Pd₂(dba)₃ is often used.[11] The choice of ligand is crucial for success, especially with heteroaromatic halides.[12][13] Bulky and electron-rich dialkylbiarylphosphine ligands like SPhos or XPhos are highly effective.[14] They promote the challenging oxidative addition step, stabilize the active monoligated Pd(0) species, and facilitate the final reductive elimination, leading to higher yields and faster reaction rates, even at lower temperatures.[13][14]

  • Base: The base plays a critical role in the transmetalation step.[15][16] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for a wide range of substrates.[15] For less reactive boronic acids or more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10][11] The base must be anhydrous and finely powdered to ensure good solubility and reactivity.

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings.[15] 1,4-Dioxane is an excellent choice for its ability to dissolve the organic reagents and its high boiling point. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[15][17] The ratio of organic solvent to water (typically 4:1 to 5:1) can be optimized to ensure all components remain in solution at the reaction temperature.

Caption: Experimental workflow for the selective Suzuki coupling.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No Reaction / Low Yield 1. Inactive catalyst due to oxygen exposure.[9] 2. Impure or decomposed boronic acid.[10] 3. Insufficient base strength or poor solubility.[10] 4. Reaction temperature too low.[15]1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[9] 2. Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[10] 3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely ground.[11] 4. Cautiously increase the reaction temperature in 10 °C increments.
Dehalogenation of Starting Material 1. Presence of hydride sources (e.g., certain bases or alcohol impurities).[9] 2. Catalyst decomposition leading to Pd-hydride species.1. Switch to a non-coordinating base like a carbonate or phosphate. Ensure solvents are pure.[9] 2. Increase ligand-to-metal ratio to better stabilize the catalyst.
Homocoupling of Boronic Acid 1. Presence of oxygen is the most common cause.[9] 2. In-situ reduction of a Pd(II) precatalyst consuming boronic acid.1. Improve the degassing procedure significantly.[9] 2. Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize side reactions during catalyst activation.[9]
Formation of Black Precipitate (Pd Black) 1. Catalyst decomposition due to high temperature or insufficient ligand.[18]1. Lower the reaction temperature. 2. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).[9]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Gong, Y., & Pauls, H. W. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(16), 6446–6449. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Pu, X., & Li, Z. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11496. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Munday, R. H., Martin, L. J., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5772-5794. [Link]

  • Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8, 1151–1157. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Video]. YouTube. [Link]

  • Stanetty, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron, 65(38), 8041–8046. [Link]

  • Verhaeghe, P., et al. (2008). Synthesis and antiplasmodial activity of new 4-aryl-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters, 18(1), 396-401. [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of 8-chloro-[7][9][18]triazolo [4,3-a]quinoxalines. Retrieved from [Link]

  • Growing Science. (n.d.). Online first. Retrieved from [Link]

  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • Rodrigues, F. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1243–1253. [Link]

Sources

Application Notes & Protocols: Selective Nucleophilic Substitution at the C1 Position of 1-Chloro-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Functionalization at the C1 position is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[4] 1-Chloro-isoquinoline serves as a versatile and highly reactive precursor for introducing a wide array of substituents at this key position. This guide provides an in-depth exploration of the principles and protocols for selective nucleophilic substitution at the C1 position of 1-chloro-isoquinolines, offering both foundational knowledge and practical, field-tested methodologies.

The Principle of C1 Selectivity in Isoquinolines

The remarkable reactivity of the C1 position in 1-chloro-isoquinoline towards nucleophiles is a direct consequence of the electronic properties of the heterocyclic ring system. Unlike the electron-rich benzene ring, the pyridine-like ring of isoquinoline is electron-deficient. This deficiency is most pronounced at the positions alpha (C1) and gamma (C3) to the ring nitrogen.

The nitrogen atom exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, which significantly polarizes the C1-Cl bond and stabilizes the negatively charged intermediate formed during nucleophilic attack.[5][6] This selective activation makes the C1 position an electrophilic hotspot, highly susceptible to displacement of the chloride leaving group.

The reaction predominantly follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized over the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[5][6]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the C1-substituted isoquinoline product.

Caption: SₙAr Mechanism at C1 of Isoquinoline

Application Notes: Strategic Considerations

Scope of Nucleophiles

The high electrophilicity of the C1 position allows for a broad range of nucleophiles to be employed, leading to diverse C1-functionalized isoquinolines.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), amides, and azoles readily displace the C1-chloride. These reactions are fundamental for building structures found in many bioactive molecules.

  • O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to form C1-alkoxy and C1-aryloxy isoquinolines. The use of a strong base like sodium hydride (NaH) is common to generate the more potent alkoxide or phenoxide nucleophile.

  • S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and generally react under milder conditions than their oxygen counterparts to yield C1-thioethers.

  • C-Nucleophiles: While direct SNAr with traditional carbon nucleophiles like Grignards can be complex, the C1-Cl bond is an exceptional handle for modern palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of C1-aryl, C1-alkenyl, and C1-alkynyl isoquinolines.

Optimizing Reaction Conditions
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

  • Base: The choice of base is critical and depends on the pKa of the nucleophile. For amine nucleophiles, an excess of the amine itself can often serve as the base, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. For less reactive nucleophiles like alcohols or phenols, a stronger inorganic base such as K₂CO₃, Cs₂CO₃, or NaH is required to deprotonate the nucleophile.

  • Temperature: Many SNAr reactions proceed at elevated temperatures (80-150 °C) to overcome the activation energy barrier. Microwave irradiation is an increasingly popular technique to accelerate these reactions, often reducing reaction times from hours to minutes.

Beyond SNAr: The Power of Cross-Coupling

For the formation of C-C and certain C-N bonds that are challenging via the SNAr pathway, palladium-catalyzed cross-coupling reactions are indispensable tools.

  • Buchwald-Hartwig Amination: This reaction enables the coupling of 1-chloro-isoquinoline with a vast range of amines, including those that are poor nucleophiles for SNAr, under relatively mild conditions.[10][11][12] It requires a palladium catalyst and a specialized phosphine ligand.[13]

  • Suzuki-Miyaura Coupling: The premier method for forming C1-aryl or C1-vinyl bonds.[14] It involves the reaction of 1-chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[15][16]

  • Sonogashira Coupling: This reaction is used to install an alkyne moiety at the C1 position by coupling with a terminal alkyne.[17][18] It typically employs a palladium catalyst and a copper(I) co-catalyst.[19][20]

Data Summary

The following tables summarize typical conditions for various C1-substitution reactions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Nitrogen MorpholineK₂CO₃ or excess amineDMF12085-95
AnilineCs₂CO₃Dioxane10070-90
Oxygen PhenolK₂CO₃ / NaHDMF100-14060-85
MethanolNaHTHF / DMF60-8075-90
Sulfur ThiophenolK₂CO₃MeCN8090-98

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu or Cs₂CO₃Toluene / Dioxane80-110
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Na₂CO₃Dioxane / H₂O80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuITEA / DIPEATHF / DMF25-70

Experimental Protocols & Workflows

experimental_workflow Figure 2: General Experimental Workflow reagents 1. Reagent Assembly - 1-Chloro-isoquinoline - Nucleophile / Coupling Partner - Base, Solvent, Catalyst (if needed) reaction 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Controlled heating (Oil bath / Microwave) reagents->reaction monitoring 3. Reaction Monitoring - TLC / LC-MS reaction->monitoring workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash (brine) & Dry (Na₂SO₄/MgSO₄) monitoring->workup Upon completion purification 5. Purification - Flash column chromatography - Recrystallization workup->purification characterization 6. Product Characterization - ¹H NMR, ¹³C NMR - HRMS, m.p. purification->characterization

Caption: General Experimental Workflow

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

Protocol 1: General Procedure for C1-Amination (SNAr)

This protocol describes the reaction of 1-chloro-isoquinoline with morpholine.

  • Materials:

    • 1-chloro-isoquinoline (1.0 mmol, 163.6 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

    • Reaction vial with a stir bar, condenser

  • Procedure:

    • To a dry reaction vial, add 1-chloro-isoquinoline, potassium carbonate, and a stir bar.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (5 mL) followed by morpholine via syringe.

    • Fit the vial with a condenser and heat the mixture in a preheated oil bath at 120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 1-chloro-isoquinoline with aniline.

  • Materials:

    • 1-chloro-isoquinoline (1.0 mmol, 163.6 mg)

    • Aniline (1.2 mmol, 111.7 mg, 109 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous Toluene (5 mL)

    • Schlenk flask or sealed reaction tube with a stir bar

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add the 1-chloro-isoquinoline.

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Add anhydrous toluene (5 mL) followed by aniline via syringe.

    • Seal the flask and heat the mixture in a preheated oil bath at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(phenylamino)isoquinoline.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-chloro-isoquinoline with phenylboronic acid.

  • Materials:

    • 1-chloro-isoquinoline (1.0 mmol, 163.6 mg)

    • Phenylboronic acid (1.5 mmol, 182.9 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

    • Schlenk flask or sealed reaction tube with a stir bar

  • Procedure:

    • To a Schlenk flask, add 1-chloro-isoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the dioxane and water solvent mixture. The mixture should be sparged with inert gas for 15 minutes to ensure it is deoxygenated.

    • Seal the flask and heat the mixture in a preheated oil bath at 90 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-phenylisoquinoline.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient temperature.- Inactive catalyst (cross-coupling).- Poor quality reagents/solvents.- Base is not strong enough (SNAr).- Increase reaction temperature.- Use fresh catalyst/ligand; ensure inert atmosphere.- Use anhydrous solvents and pure reagents.- Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH).
Formation of Side Products - Decomposition at high temperature.- Homocoupling of boronic acid (Suzuki).- Hydrolysis of starting material.- Lower the reaction temperature and extend the time.- Ensure the reaction is thoroughly deoxygenated.- Use strictly anhydrous conditions.
Difficult Purification - Product has similar polarity to starting material.- Lingering catalyst residues.- Optimize the solvent system for chromatography.- Perform an aqueous workup with a chelating agent (e.g., EDTA solution) or filter through Celite®/activated carbon.

Conclusion

1-Chloro-isoquinoline is a cornerstone electrophile for the synthesis of C1-substituted isoquinolines, a class of compounds of immense interest to the pharmaceutical industry.[1][21] A thorough understanding of both classical SNAr and modern cross-coupling methodologies provides researchers with a powerful and versatile toolkit. The protocols and insights provided herein serve as a comprehensive guide for the strategic design and practical execution of these critical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery and development.

References

  • Verma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia.
  • Verma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. MDPI.
  • Gabriel, S., & Colman, J. (1900). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Taylor & Francis Online. Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis Online.
  • Nucleophilic substitution in quinoline and isoquinoline. Kimika organikoa.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Versatility of 1-Isoquinolinol: Applications in Chemical Synthesis. Chemceed.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • YouTube. Sonogashira coupling. YouTube.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Center for Biotechnology Information.

Sources

Application Note: Regioselective Sonogashira Coupling of 4-Bromo-1-chloro-5-methoxyisoquinoline

[1]

Executive Summary

This guide details the reaction parameters for the chemoselective Sonogashira coupling of 4-Bromo-1-chloro-5-methoxyisoquinoline . The primary synthetic challenge is achieving exclusive alkynylation at the C4-position while preserving the C1-chloro handle for subsequent nucleophilic aromatic substitution (

This protocol leverages the inherent bond dissociation energy differences between C-Br and C-Cl bonds and utilizes a specific catalyst/ligand architecture to navigate the steric crowding at the 4-position.

Strategic Analysis: Reactivity & Selectivity

Electronic and Steric Landscape

The isoquinoline scaffold presents two halogenated sites with distinct electronic profiles:

  • C1-Position (Chloro): Highly electron-deficient due to the adjacent nitrogen (

    
    -position). It is deactivated toward oxidative addition with Palladium(0) relative to the bromide but is highly reactive toward nucleophiles (
    
    
    ).
  • C4-Position (Bromo): Electronically aromatic (

    
    -position). This is the preferred site for Pd-catalyzed cross-coupling.
    
  • C5-Methoxy Effect: The methoxy group at C5 exerts a peri-effect , creating a steric wall that hinders the approach of bulky palladium complexes to the C4-Br bond.

Chemoselectivity Hierarchy

Successful execution relies on the kinetic differentiation of the carbon-halogen bonds. The approximate bond dissociation energies (BDE) favor reaction at the bromide:

  • 
    : ~81 kcal/mol (Reactive)
    
  • 
    : ~96 kcal/mol (Inert under mild conditions)
    

Critical Control Point: To prevent activation of the C1-Cl bond, electron-rich, bulky alkyl-phosphine ligands (e.g.,


Optimization Matrix: Reaction Conditions

The following matrix summarizes the screening of conditions to maximize yield and selectivity.

ParameterCondition A (Standard)Condition B (Hindered/Robust)Condition C (Sensitive)
Catalyst

(5 mol%)

(5 mol%)

/

Co-Catalyst CuI (2.5 mol%)CuI (5 mol%)CuI (10 mol%)
Base

(3.0 equiv)

(DIPA) (3.0 equiv)

(2.0 equiv)
Solvent THF/DMF (1:1)DMF (Anhydrous)Toluene
Temp 50 °C80 °C100 °C
Outcome Recommended High Conversion Risk of C1-Cl coupling

Recommendation: Start with Condition A . If conversion is <50% after 4 hours due to the 5-OMe steric block, switch to Condition B . The bidentate ligand (dppf) forces a larger bite angle, often improving stability and turnover for hindered substrates.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 4-Bromo-1-chloro-5-methoxyisoquinoline (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ].[1]
    
  • Co-Catalyst: Copper(I) Iodide (CuI) - Must be off-white/tan. Green CuI is oxidized and will fail.

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.

  • Base: Triethylamine (

    
    ), dried over KOH.
    
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry Nitrogen or Argon.

  • Reagent Loading (Solid): Charge the flask with:

    • Substrate (1.0 mmol, 272 mg)

    • 
       (0.05 mmol, 35 mg)
      
    • CuI (0.025 mmol, 4.8 mg)

  • Inerting: Cap the flask with a rubber septum. Evacuate the system under high vacuum and backfill with Nitrogen (repeat 3x). Crucial: Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent/Base Addition: Syringe in anhydrous DMF (5 mL) and

    
     (3.0 mmol, 0.42 mL).
    
  • Deoxygenation: Bubble Nitrogen directly into the solution for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction:

    • Heat the mixture to 55 °C .

    • Monitor by TLC or LCMS every 2 hours.

    • Endpoint: Disappearance of starting bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF and copper salts.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the decision logic and chemical pathway, highlighting the selectivity checkpoints.

Sonogashira_WorkflowStartStart: 4-Br-1-Cl-5-OMe-IsoquinolineOxAddOxidative Addition(Pd Insert at C4-Br)Start->OxAdd Pd(0) StericCheckSteric Check:Is 5-OMe blocking?OxAdd->StericCheckHeatIncrease Temp to 80°CSwitch to Pd(dppf)Cl2StericCheck->Heat Yes (Slow) TransMetalTransmetallation(Cu-Acetylide enters)StericCheck->TransMetal No (Fast) Heat->TransMetalSideRxn2FAILURE MODE:C1-Cl Activation (Bis-coupling)Heat->SideRxn2 T > 100°C RedElimReductive Elimination(C-C Bond Formation)TransMetal->RedElimSideRxnFAILURE MODE:Glaser Coupling (Alkyne dimer)TransMetal->SideRxn O2 Leak ProductProduct:4-Alkynyl-1-Cl-5-OMe-IsoquinolineRedElim->Product

Figure 1: Reaction logic flow for the regioselective coupling of 4-bromo-1-chloroisoquinoline derivatives.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Alkyne Dimer (Glaser Product) Oxygen presence in vessel.Re-degas solvents; ensure CuI is not green; increase inert gas flow.
No Reaction (Start Material Remains) 5-OMe steric hindrance or inactive catalyst.Switch to Condition B (

) and increase temp to 80°C.
Bis-Coupling (Reaction at C1 and C4) Temperature too high or ligand too active.Lower temp to 45-50°C; Reduce catalyst loading; Ensure 1.1 equiv alkyne max.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (

) to stabilize Pd species; ensure anhydrous conditions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.[3] Organic & Biomolecular Chemistry, 4(7), 1213-1216.[3] Link

  • Nagy, Z., et al. (2012). Regioselective Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions on 1,4-Dichlorophthalazine. Journal of Heterocyclic Chemistry, 49(6). Link

  • Common Organic Chemistry. Sonogashira Reaction Conditions and Protocols. Link

  • Science of Synthesis. Cross Coupling of Halogenated Heterocycles. Link

Troubleshooting & Optimization

Troubleshooting low conversion rates in Buchwald-Hartwig amination of chloro-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Buchwald-Hartwig amination of chloro-isoquinolines presents a unique "double-edged" challenge compared to standard aryl halides.

  • Catalyst Deactivation: The isoquinoline nitrogen possesses a lone pair that can bind strongly to Palladium (Pd), effectively poisoning the catalyst by displacing the phosphine ligand or preventing amine coordination.

  • Electronic Deactivation: While the C1 position is activated (electron-deficient), positions C4–C8 behave as deactivated aryl chlorides, requiring highly active catalytic systems to facilitate oxidative addition.

This guide moves beyond generic protocols to address the specific mechanistic failure modes of this substrate class.

Diagnostic Workflow: Why is my reaction failing?

Before altering reagents, use this logic tree to diagnose the root cause of low conversion.

TroubleshootingTree Start Reaction Stalled/Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation observed Pale Pale/Yellow/Orange (No Precipitate) CheckColor->Pale Solution remains clear LigandIssue Ligand Dissociation/Oxidation Pd(0) aggregated Black->LigandIssue SubstrateInhib Catalyst Poisoning (Isoquinoline N-binding) Pale->SubstrateInhib TempIssue C-Cl Bond Activation Failure Pale->TempIssue Sol1 Action: Switch to G3/G4 Precatalyst or Increase Ligand:Pd ratio LigandIssue->Sol1 Sol2 Action: Use Bulky Ligand (BrettPhos) to block N-coordination SubstrateInhib->Sol2 Sol3 Action: Switch Solvent to t-Amyl Alcohol Increase Temp to 100°C TempIssue->Sol3

Figure 1: Diagnostic logic for identifying catalyst death (Pd black) versus catalyst inhibition (pale solution).

Critical Issue: Catalyst Poisoning (The "N-Effect")

The Mechanism of Failure

In standard aryl chloride couplings, the catalytic cycle proceeds via Oxidative Addition


 Amine Binding 

Deprotonation

Reductive Elimination.[1] With isoquinolines, the pyridine-like nitrogen competes with the amine for the empty coordination site on the Pd(II) intermediate. If the substrate binds via nitrogen, it creates a stable, unreactive "off-cycle" complex.

InhibitionMech Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd AmineBind Path A (Productive): Amine Binds Pd OxAdd->AmineBind Steric Bulk Favors Amine InhibBind Path B (Dead End): Isoquinoline N-Binds Pd OxAdd->InhibBind Low Steric Bulk Favors N-subst Product C-N Coupled Product AmineBind->Product Dead Stable Chelate (Catalyst Arrest) InhibBind->Dead

Figure 2: Competitive binding pathway. Path B represents the specific failure mode for nitrogen heterocycles.

The Solution: Steric Bulk

To prevent Path B (above), you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are extremely bulky. They create a "roof" over the Palladium center that physically blocks the coordination of the isoquinoline nitrogen but allows the smaller amine nucleophile to enter.

Recommendation:

  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos .[2]

  • General Purpose: XPhos .

Protocol Adjustments by Position

The reactivity of chloroisoquinolines is not uniform. You must adjust your protocol based on the position of the chlorine.

PositionReactivity ProfileRecommended Protocol Adjustment
1-Cl High Reactivity. Adjacent to Nitrogen. Can undergo hydrolysis.Lower Temp (60-80°C). Can often use weaker base (

) to prevent hydrolysis. If amine is nucleophilic, consider

(no Pd) first.
3-Cl Moderate/Low. Electron deficient but sterically crowded.Standard Pd Protocol. Requires Pd-G3/G4 precatalyst.

preferred if functional groups allow.
4,5,8-Cl Deactivated. Behaves like electron-rich aryl chloride.Aggressive Activation. Requires high temp (100-110°C). Solvent: Dioxane or t-Amyl alcohol. RuPhos is critical here.
6,7-Cl Standard. Similar to chlorobenzene.Standard Pd Protocol. XPhos or BrettPhos usually sufficient.

The "Gold Standard" Protocol (Self-Validating)

Do not use


 for these difficult substrates. In situ reduction is unreliable with electron-deficient heterocycles.
Use Precatalysts (Palladacycles) to ensure 1:1 L:Pd stoichiometry and immediate activation. 
Materials
  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

  • Base: Sodium tert-butoxide (

    
    ) [Store in glovebox]. Alternative for base-sensitive groups: 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Procedure
  • Stoichiometry:

    • 1.0 equiv Chloro-isoquinoline

    • 1.2 equiv Amine[3][4][5]

    • 1.4 equiv

      
      
      
    • 0.02 equiv (2 mol%) Pd-G4 Precatalyst (Start here; scale to 5 mol% if needed).

  • Setup (In Glovebox or under Argon flow):

    • Add solid reagents (Substrate, Base, Catalyst) to a vial equipped with a stir bar.

    • Self-Validation Step: Add the amine last (if liquid). If the amine is volatile, add it after the solvent.

  • Solvent Addition:

    • Add anhydrous solvent (concentration 0.2 M to 0.5 M).

    • Seal the vial with a PTFE-lined septum cap.

  • Reaction:

    • Heat to 100 °C for 2–12 hours.

    • Visual Check: The solution should darken (brown/red) but remain homogeneous. If it turns black immediately, your solvent may be wet (killing the catalyst).

  • Workup:

    • Cool to room temperature. Dilute with EtOAc. Filter through a small pad of silica or Celite to remove Pd/salts.

    • Concentrate and purify.[6][7]

FAQ: Troubleshooting Specific Failures

Q: I see conversion by LCMS, but the reaction stops at 40%. Adding more catalyst doesn't help.

  • A: This is likely product inhibition . The product (an amino-isoquinoline) might be a better ligand for Pd than your substrate.

  • Fix: Switch to a ligand with even higher steric bulk (e.g., tBuBrettPhos ) to force the product off the metal center.

Q: My 1-chloroisoquinoline substrate is turning into 1-hydroxyisoquinoline (isocarbostyril).

  • A: Hydrolysis is competing with amination. This happens if your base is wet or hygroscopic (common with old

    
     or 
    
    
    
    ).
  • Fix: Use fresh

    
     (sublimed grade) and ensure strictly anhydrous conditions. Alternatively, switch to a non-hygroscopic organic base like BTPP  (phosphazene base).
    

Q: Can I use


 or 

?
  • A: Avoid

    
     ; the triphenylphosphine is not bulky enough to prevent isoquinoline N-binding. 
    
    
    
    can work but requires heating to dissociate the dba ligand, which can be difficult with thermally sensitive substrates. The G3/G4 precatalysts are significantly more reliable for this specific application.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[8] Organic Letters, 2014.[8]

  • Maiti, D., & Buchwald, S. L. "Ligand-Accelerated Pd-Catalyzed Amination of Heteroaryl Chlorides." Journal of the American Chemical Society, 2009.[8]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Purification methods for separating 4-bromo-1-chloro-5-methoxyisoquinoline from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Center for Advanced Heterocyclic Chemistry – Technical Support

Executive Summary

The synthesis of 4-bromo-1-chloro-5-methoxyisoquinoline typically involves the cyclization of 3-methoxybenzaldehyde derivatives (Pomeranz-Fritsch or Bischler-Napieralski routes), followed by chlorination (POCl₃) and bromination.[1] A critical bottleneck in this pathway is the formation of the 7-methoxy regioisomer , which forms competitively during the initial cyclization.

This guide addresses the separation of the 5-methoxy target (Target) from the 7-methoxy impurity (Isomer) and other brominated byproducts.[1] Due to the "peri-effect" (steric crowding between the C4-Bromo and C5-Methoxy groups), the target molecule exhibits distinct physical properties compared to its flatter 7-methoxy isomer.[1] We leverage this structural anomaly for purification.

Part 1: Diagnostic & Identification

Q: How do I confirm which isomer is my target before starting purification?

A: You cannot rely solely on LC-MS as both isomers have identical masses (MW 272.5). You must use 1H NMR to distinguish them based on coupling constants and the "peri-effect."

Feature5-Methoxy (Target) 7-Methoxy (Impurity)
C8-Proton Signal Doublet (d) . The H8 proton couples only with H7.Singlet (s) or narrow doublet. The H8 is isolated between the N and the OMe.
C3-Proton Shift Deshielded (downfield) due to proximity to Br.Similar, but often slightly more upfield.
NOE Signal Strong NOE between OMe and C4-Br (or H3 if unbrominated).Strong NOE between OMe and H8/H6 .
TLC Behavior Higher R_f (Less polar). The 4-Br/5-OMe steric clash twists the OMe out of plane, reducing binding to silica.[1]Lower R_f (More polar). The molecule is planar, allowing better adsorption.

Part 2: Purification Protocols

Method A: Flash Chromatography (The "Gold Standard")

Best for: <5g scale or final polishing.

The 5-methoxy substituent creates steric hindrance with the 4-bromo group, preventing the methoxy oxygen from donating electron density effectively into the ring and reducing the molecule's planarity.[1] This makes the 5-methoxy isomer less polar than the 7-methoxy isomer.[1]

Protocol:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Loading: Dry load on Celite or Silica (1:2 ratio). Do not liquid load with DCM, as it causes band broadening.

  • Mobile Phase:

    • Solvent A: n-Heptane (or Hexanes)[1]

    • Solvent B: Ethyl Acetate (EtOAc) or TBME (Tert-butyl methyl ether)[1]

  • Gradient:

    • 0–5% B over 2 CV (Column Volumes)[1]

    • 5–15% B over 10 CV (Target usually elutes here)[1]

    • 15–40% B over 5 CV (7-OMe isomer elutes here)[1]

Troubleshooting Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase. Isoquinolines are weak bases; TEA suppresses protonation by surface silanols, sharpening the peaks.

Method B: Selective Crystallization (The "Scale-Up" Solution)

Best for: >10g scale.[1]

The 7-methoxy isomer, being more planar, packs more efficiently in the crystal lattice and typically has a higher melting point and lower solubility in non-polar solvents.

Protocol:

  • Dissolve the crude mixture in minimal boiling Isopropanol (IPA) (approx. 5 mL per gram).

  • Slowly add n-Heptane until the solution turns slightly turbid (Cloud Point).

  • Re-heat to clarity.

  • Allow to cool slowly to Room Temperature (RT) with varying agitation:

    • Scenario 1 (Enrichment): If the 7-OMe is the major impurity, it often crystallizes first.[1] Filter the solid (impurity) and evaporate the filtrate to get enriched 5-OMe target.[1]

    • Scenario 2 (Target Crash): If the mixture is >80% target, cool to 0°C. The 5-OMe target will crystallize.[1]

  • Wash: Cold Heptane.

Note: If the 4-bromo atom is labile (rare but possible in light), perform crystallization in amber glassware.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture based on the ratio of regioisomers.

PurificationStrategy Start Crude Reaction Mixture (4-Br-1-Cl-5-OMe + Isomers) CheckRatio Analyze Ratio via 1H NMR (Target 5-OMe : Impurity 7-OMe) Start->CheckRatio HighPurity Ratio > 85:15 CheckRatio->HighPurity High Target Content Mixed Ratio ~ 50:50 to 85:15 CheckRatio->Mixed Significant Isomer Cryst Recrystallization Solvent: IPA/Heptane (1:3) HighPurity->Cryst PureSolid Pure Target (>98% purity) Cryst->PureSolid Flash Flash Chromatography Silica Gel (Heptane/EtOAc) Mixed->Flash PreCheck Consider Pre-Purification? (Separate before Bromination) Mixed->PreCheck If difficult Fractions Check Fractions by TLC (Target = Higher Rf) Flash->Fractions FracTarget Combine Early Fractions Fractions->FracTarget Top Spot FracImp Discard/Recycle Late Fractions Fractions->FracImp Bottom Spot FracTarget->PureSolid

Caption: Decision tree for selecting the optimal purification method based on the isomeric ratio of the crude material.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is the 5-methoxy isomer eluting so close to the 7-methoxy isomer? A: While the "peri-effect" (steric clash between C4-Br and C5-OMe) reduces polarity, the difference is subtle.[1]

  • Fix: Use a shallower gradient (e.g., 0.5% increase in EtOAc per minute).

  • Fix: Switch solvents.[2][3] Dichloromethane (DCM) / Methanol often provides different selectivity than Heptane/EtOAc due to the specific solvation of the methoxy group.

Q: Can I use acid-base extraction to separate them? A: No. The presence of the electron-withdrawing Chlorine (at C1) and Bromine (at C4) drastically reduces the basicity of the isoquinoline nitrogen. The pKa is likely too low (< 2.0) for the molecule to be protonated by weak acids like acetic acid, and strong acids might hydrolyze the C1-Chlorine to a hydroxyl group (isocarbostyril).

Q: My product is turning yellow/brown on the column. What is happening? A: 1-chloroisoquinolines are susceptible to hydrolysis or nucleophilic attack by silanols on acidic silica.[1]

  • Prevention:[1] Pre-treat your silica column with 1% Triethylamine in Hexane before loading your sample.[1] This neutralizes the acidic sites.

Q: I see a third impurity at R_f ~ 0.8. What is it? A: This is likely the de-brominated starting material (1-chloro-5-methoxyisoquinoline) or the 4,x-dibromo species if bromination was too aggressive.[1] These are usually easy to separate as they are significantly less polar (dibromo) or more polar (un-brominated) than the target.

Part 5: Quantitative Data Summary

Parameter4-Br-1-Cl-5-OMe (Target)4-Br-1-Cl-7-OMe (Isomer)
Calculated LogP ~3.8~3.5
TLC R_f (9:1 Hex/EtOAc) 0.450.38
Melting Point (Approx) 95–105°C115–125°C (More planar packing)
Solubility (Heptane) ModerateLow
Key 1H NMR Signal H8 = DoubletH8 = Singlet
References
  • General Isoquinoline Synthesis & Isomerism

    • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018).[4]

    • Relevance: Describes the synthesis and purification of 5-substituted isoquinolines and the separation of regioisomers in ROCK inhibitor p
    • URL:[Link][1][2]

  • Chlorination Protocol (Analogous)

    • Title: 1-Chloroisoquinoline synthesis (Methodology from WO2013/92979).[1]

    • Source: ChemicalBook / Patent Literature.[1]

    • Relevance: Standardizes the POCl3 chlorin
  • Regioisomer Separation Logic

    • Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates.[1][5]

    • Source: Forensic Toxicology (2017).
    • Relevance: Demonstrates the chromatographic separation of 5-, 6-, 7-, and 8-substituted isoquinoline isomers using LC-MS and the principles of elution order.
    • URL:[Link]

  • Bromination of Isoquinolines

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[1]

    • Source: Journal of Chemical Research (2013).[6]

    • Relevance: Details conditions for selective bromination
    • URL:[Link][1]

Sources

Technical Support Center: 1-Chloroisoquinoline Stability & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Post-Reaction Workup

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development[1]

The Core Problem: Why Your Yield is Disappearing

The Symptom: You synthesized 1-chloroisoquinoline (typically from isoquinoline ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-oxide or isoquinolin-1(2H)-one) using 

.[2][3] TLC showed full conversion.[1] However, after quenching and extraction, the crude NMR shows a significant presence of isoquinolin-1(2H)-one (the "hydroxy" tautomer).[1]

The Root Cause: The C1 position of isoquinoline is electronically analogous to the C2 position of pyridine but significantly more reactive toward nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) due to the fused benzene ring's influence on the 

-system.

During a standard aqueous workup, two factors conspire to hydrolyze your product back to the starting material (or its tautomer):

  • Acid Catalysis: Quenching excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     generates massive amounts of HCl and phosphoric acid species. This protonates the isoquinoline nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ), making the C1 carbon highly electrophilic.
  • Thermal Spikes: The hydrolysis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is violently exothermic. If uncontrolled, the local temperature spikes in the acidic aqueous phase, driving the rate of water attack on the C1-Cl bond.[1]
    
Mechanism of Failure

The following diagram illustrates the "Hydrolysis Trap"—the pathway by which your product reverts to the thermodynamic sink (Isoquinolinone) during an improper workup.[1]

HydrolysisMechanism cluster_conditions Danger Zone Conditions Chloroiso 1-Chloroisoquinoline (Kinetic Product) Protonated Protonated Species (Highly Electrophilic C1) Chloroiso->Protonated + H+ (from POCl3 quench) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Isoquinolinone Isoquinolin-1(2H)-one (Thermodynamic Sink) Intermediate->Isoquinolinone - HCl (Irreversible)

Figure 1: The acid-catalyzed hydrolysis pathway.[1] Protonation of the ring nitrogen activates the C1 position for rapid displacement by water, especially at elevated temperatures.[1]

Troubleshooting Protocols (The "Emergency Room")

Do not use a standard "pour onto ice" method if you are observing hydrolysis.[1] Use the Buffered Reverse Quench protocol below. This system is self-validating because it maintains pH neutrality during the exothermic event.[1]

Protocol A: The Buffered Reverse Quench (Gold Standard)

Recommended for: Reactions containing >2 equivalents of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.

The Logic: Instead of adding water to the acid (generating a hot, acidic soup), we add the reaction mixture to a cold, buffered base.[1] This consumes HCl instantaneously as it forms, keeping the nitrogen unprotonated and the C1 position deactivated toward water.

StepActionMechanistic Rationale
1 Prepare Buffer: Dissolve Sodium Acetate (NaOAc) or Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) in water (3.0 equiv relative to

). Cool to 0°C.
Provides a "proton sink" to neutralize HCl immediately upon generation.[1]
2 Dilute Feed: Dilute your crude reaction mixture (containing product + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) with DCM or Toluene (1:1 v/v).
Dilution mitigates local hot spots during the addition.
3 Reverse Addition: Add the reaction mixture dropwise into the buffer solution with vigorous stirring. Maintain internal temp < 20°C.Crucial: Prevents the accumulation of acidic species.[1] The pH remains > 5 throughout.[1]
4 Phase Split: Immediately separate the organic layer.[1]Minimizes contact time with the aqueous phase.[1]
5 Secondary Wash: Wash organic layer with sat.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, then Brine.
Removes residual acid traces.[1]
Protocol B: The Anhydrous Workup (Alternative)

Recommended for: Highly sensitive substrates or large scales where exotherm control is difficult.[1]

  • Evaporation: Remove excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     via rotary evaporation (with a caustic trap) before adding any water. Toluene azeotrope helps remove the last traces.[1]
    
  • Dilution: Redissolve the residue in DCM.

  • Cold Wash: Pour the DCM solution onto a slurry of ice/sat.

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I just neutralize the reaction with NaOH? A: High Risk. While neutralizing the acid is good, Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a much stronger nucleophile than water. If you overshoot the pH (>10), the hydroxide will attack the C1-Cl bond directly, forming the same isoquinolinone byproduct.[1] Stick to weak bases (

, NaOAc) that buffer around pH 7-8.

Q: My product turned into a solid precipitate during the quench. Is it safe? A: If the solid is the hydrochloride salt of your product, it is highly vulnerable. The crystal lattice of the salt often traps HCl and water together.[1] Action: Immediately filter, redissolve in DCM, and wash with bicarbonate to free the base. Do not let the wet solid sit on the filter paper.[1]

Q: Why does the literature say "pour on ice"? A: Many literature protocols are generic. For robust substrates (like 4-chloroisoquinoline), this works.[1] For 1-chloroisoquinoline, the C1 position is uniquely labile due to the adjacent nitrogen.[1] "Pour on ice" creates a transient region of high acid concentration and heat at the interface, which is sufficient to degrade 1-Cl isomers.[1]

Comparative Data: Quenching Agents

The following table summarizes the stability of 1-chloroisoquinoline under different workup conditions (simulated based on kinetic stability data of


-halo-N-heterocycles).
Quench MethodpH ProfileExotherm RiskHydrolysis RiskRecommendation
Ice Water (Direct) pH < 1 (Acidic)High (Delayed)High ❌ Avoid
NaOH (Strong Base) pH > 12 (Basic)HighMedium (

attack)
⚠️ Risky
NaOAc (Buffered) pH 4-6 (Buffered)ControlledLow Preferred

(Weak Base)
pH 7-8 (Neutral)Moderate (

gas)
Lowest Excellent
Decision Tree: Safe Workup Workflow

WorkupDecision Start Reaction Complete (Excess POCl3 present) Evap Can you rotovap excess POCl3? Start->Evap YesEvap YES: Remove POCl3 (Azeotrope w/ Toluene) Evap->YesEvap NoEvap NO: Direct Quench Required Evap->NoEvap Quench1 Dissolve residue in DCM. Wash with Ice/NaHCO3 YesEvap->Quench1 Quench2 Prepare NaOAc/Water Buffer (0°C). Dilute Rxn with Toluene. NoEvap->Quench2 Result Isolate Organic Layer (Dry over Na2SO4 immediately) Quench1->Result Action REVERSE ADDITION: Drop Rxn into Buffer Quench2->Action Action->Result

Figure 2: Decision matrix for selecting the safest workup route based on equipment capabilities.

References

  • Robinson, R. P., et al. "Hydrolysis of Phosphoryl Trichloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1490–1500.[1][4] 
    
    • Key Insight: Establishes the danger of delayed exotherms in water quenches and validates the use of buffered/controlled temper
  • Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.[1]

    • Key Insight: Fundamental reactivity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -halo-N-heterocycles and the lability of the C1 position in isoquinolines.
      
  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (See: Vilsmeier-Haack Reaction / Chlorination).[1][5]

    • Key Insight: Provides standard mechanistic pathways for chlorin
  • Achmatowicz, M. M., et al. "Safe Quenching of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ."[4] Organic Process Research & Development, vol. 14, 2010.[1][4] 
    
    • Note: Often cited alongside Robinson et al. regarding the kinetics of hydrolysis.[1]

Sources

Thermal stability of 4-Bromo-1-chloro-5-methoxyisoquinoline under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling Under Reflux Conditions

Part 1: Critical Stability Overview

Executive Summary for Researchers: 4-Bromo-1-chloro-5-methoxyisoquinoline is a highly functionalized heterocyclic building block, often utilized as a scaffold for Rho-associated kinase (ROCK) inhibitors (analogous to Ripasudil intermediates).[1][2]

While the isoquinoline core exhibits high thermal resilience (decomposition >250°C in inert atmospheres), the C1-Chloro substituent is chemically labile under reflux conditions. It acts as an imidoyl chloride equivalent, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis .[2]

Stability Matrix under Reflux (100°C+):

Solvent SystemStability RatingPrimary Degradation ProductMechanism
Toluene (Anhydrous) Stable N/AN/A
DMF / DMSO (Dry) ⚠️ Caution Thermal decomposition at >140°CDehalogenation / Polymerization
Ethanol / Methanol Unstable 1-Ethoxy / 1-Methoxy derivativeSolvolysis (SNAr)
Wet Solvents (Any) Critical Failure 4-Bromo-5-methoxyisoquinolin-1(2H)-oneHydrolysis (Lactamization)
POCl3 Stable N/AUsed for synthesis (reverses hydrolysis)

Part 2: Troubleshooting Guides (FAQ)

Issue #1: "I refluxed in ethanol and my product mass increased by 31 Da."

Root Cause Analysis: You have encountered Solvolysis .[1][2] The C1-position of the isoquinoline ring is activated by the ring nitrogen (similar to a pyridine nitrogen), making the chlorine a good leaving group.[2]

  • Chemistry: In refluxing methanol (or ethanol), the alkoxide/alcohol attacks the C1 position, displacing the chloride.

  • Observation: LCMS shows conversion from [M+H]⁺ ~272/274 (Br/Cl pattern) to ~268 (Methoxy) or ~282 (Ethoxy).[2]

Resolution:

  • Immediate: Switch to non-nucleophilic solvents. Recommended: Toluene , 1,4-Dioxane , or 1,2-Dichloroethane (DCE) .

  • If Alcohol is Required: You must use a lower temperature (below 50°C) or add a non-nucleophilic base (e.g., DIPEA) to buffer, though this does not guarantee stability at reflux.

Issue #2: "A white precipitate formed during reflux in Toluene, and it's insoluble."[2]

Root Cause Analysis: This is Hydrolysis to the Isocarbostyril (Lactam) .[2]

  • Chemistry: Even trace water (ppm levels) in toluene at reflux temperatures (110°C) can attack the C1-Cl bond.[1][2] The resulting intermediate tautomerizes to the thermodynamically stable amide (lactam) form: 4-Bromo-5-methoxyisoquinolin-1(2H)-one .[1][2]

  • Thermodynamics: The formation of the C=O bond is highly favorable.[1][2] The 5-methoxy group (electron-donating) can stabilize the intermediate cation, potentially accelerating this process compared to unsubstituted isoquinolines.[1]

Resolution:

  • Protocol Adjustment: All solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.[1][2]

  • Recovery: If the lactam has formed, you can regenerate the 1-chloro species by refluxing the solid in neat Phosphorus Oxychloride (POCl3) for 2-4 hours.[1]

Issue #3: "Can I use Suzuki coupling conditions (aq. base) at reflux?"

Root Cause Analysis: Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water/EtOH) are risky .

  • Competition: The C1-Cl bond is competing with the C4-Br bond.[1][2] While C4-Br is more reactive towards oxidative addition with Palladium, the aqueous base at reflux promotes hydrolysis of the C1-Cl.[1][2]

Resolution:

  • Optimization: Use anhydrous Suzuki conditions (e.g., CsF or K3PO4 suspended in anhydrous Dioxane/DMF).[2] Avoid water/alcohol co-solvents.[1][2]

Part 3: Visualizing the Reactivity

The following diagram illustrates the competing pathways when handling this intermediate.

G Start 4-Bromo-1-chloro- 5-methoxyisoquinoline Lactam 4-Bromo-5-methoxy- isoquinolin-1(2H)-one (Dead End Product) Start->Lactam Reflux + H2O (Hydrolysis) Ether 1-Alkoxy Derivative (Solvolysis Impurity) Start->Ether Reflux + ROH (Nucleophilic Attack) Target Target Coupled Product (e.g., C4-Suzuki) Start->Target Pd(0), Anhydrous Selective C4-Coupling Lactam->Start Reflux in POCl3 (Regeneration)

Caption: Figure 1. Thermal degradation pathways of 4-Bromo-1-chloro-5-methoxyisoquinoline. Red/Yellow paths indicate common user errors during reflux.

Part 4: Standard Operating Procedure (SOP)

Protocol: Safe Reflux & Handling

  • Solvent Preparation:

    • Use Anhydrous Toluene or Xylene .[1][2]

    • Verify water content is <50 ppm (Karl Fischer titration).[1][2]

    • Why? To prevent the formation of the insoluble lactam.[1][2]

  • Atmosphere Control:

    • Purge the reaction vessel with Argon or Nitrogen for 15 minutes before heating.[1][2]

    • Maintain a positive pressure of inert gas throughout the reflux.[1][2]

    • Why? Prevents atmospheric moisture ingress and minimizes oxidative debromination.[1][2]

  • Reaction Monitoring:

    • Do not use TLC alone (Lactam and Chloro starting material often have similar Rf values in non-polar eluents).[1][2]

    • Use HPLC/UPLC (Acidic method, 0.1% Formic Acid).[2]

    • Checkpoint: If a peak appears at [M+H]+ 254/256 (Lactam mass), stop heating immediately.[2]

  • Storage:

    • Store solid at 2-8°C under Argon.

    • Avoid storing as a solution in DMSO or Methanol.[1][2]

Part 5: References

  • PubChem. (2025).[1][2][3] 4-Bromo-1-chloroisoquinoline Compound Summary. National Library of Medicine.[1][2] [Link]

  • RSC Publishing. (2021).[1][2] HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (Demonstrates the general susceptibility of chloro-heterocycles to hydrolysis). [Link]

  • National Institutes of Health. (2025). Ripasudil (Rho Kinase Inhibitor) - Structure and Intermediates. PubChem.[1][2][3][4] [Link]

Sources

Validation & Comparative

Navigating the Crowded Field: A Comparative Guide to ¹H NMR Chemical Shift Assignment of the 5-Methoxy Group in Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The isoquinoline scaffold, a privileged structure in a multitude of biologically active natural products and synthetic pharmaceuticals, frequently presents unique challenges in spectral interpretation. Among these, the ¹H NMR chemical shift of a methoxy group at the 5-position stands out as a common point of discussion and potential mis-assignment. This guide provides an in-depth technical comparison of the factors governing the chemical shift of the 5-methoxy group in isoquinolines, supported by experimental data and field-proven insights to empower confident and accurate spectral assignment.

The Unseen Influence: Unraveling the Factors Behind the 5-Methoxy Chemical Shift

The chemical shift of a methoxy group in an aromatic system is not a fixed value but is instead a sensitive reporter of its local electronic and spatial environment. While typical aromatic methoxy groups resonate in the range of δ 3.8-4.0 ppm, the 5-methoxy group in an isoquinoline system often exhibits a notable downfield shift. This deviation from the expected is not arbitrary; it is the result of a confluence of factors that must be carefully considered for accurate assignment.

Electronic Effects: The Inductive and Resonance Tug-of-War

The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I) that deshields the methyl protons, shifting their signal downfield. Conversely, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, donating electron density (+M effect). This resonance effect generally leads to shielding (an upfield shift) of protons on the aromatic ring, particularly at the ortho and para positions. In the case of the methoxy protons themselves, the inductive effect is typically the more dominant electronic factor influencing their chemical shift.

Anisotropic Effects: The Magnetic Landscape of the Aromatic System

The π-electrons of the isoquinoline ring system, when placed in an external magnetic field, generate a ring current. This induced magnetic field is anisotropic, meaning its effect varies with direction. Protons located above or below the plane of the aromatic ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). The protons of the 5-methoxy group reside in the deshielding region of this anisotropic field, contributing to their downfield chemical shift.

The Decisive Factor: Through-Space Interactions and the peri-Effect

The most significant and often underestimated contributor to the downfield shift of the 5-methoxy group in isoquinolines is a through-space interaction known as the peri-effect. This steric compression arises from the close proximity of the 5-methoxy group to the hydrogen atom at the 4-position (H-4). This spatial crowding forces the methoxy group into a specific conformation and leads to van der Waals repulsion between the electron clouds of the methoxy protons and H-4. This repulsion causes a distortion of the electron cloud around the methoxy protons, leading to a significant deshielding effect and a pronounced downfield shift in the ¹H NMR spectrum.

Comparative Analysis of Experimental Data

To illustrate the impact of these factors, a comparison of the ¹H NMR chemical shifts of methoxy groups in various quinoline and isoquinoline derivatives is invaluable. The following table summarizes key experimental data, highlighting the downfield shift observed for the 5-methoxy group.

CompoundMethoxy PositionChemical Shift (δ, ppm)SolventKey Observations
Anisole-~3.80CDCl₃A standard reference for a methoxy group on a simple benzene ring.
6-Methoxy-4-phenylquinoline63.81CDCl₃The methoxy group is distant from any significant steric hindrance, exhibiting a "normal" chemical shift.[1]
6,7-Dimethoxyisoquinoline-1-carboxylic acid6 and 73.7 - 4.0DMSO-d₆Methoxy groups are in positions without significant peri-interactions, showing typical chemical shifts.[2]
5,7-Dimethoxyisoquinoline5 and 7Predicted ~4.0-4.2 (for 5-OCH₃)-The 5-methoxy group is expected to be downfield compared to the 7-methoxy group due to the peri-interaction with H-4.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline64.01CDCl₃Even with a more complex system, the 6-methoxy group remains in a relatively standard region.[3]

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and the presence of other substituents. However, the general trend of a downfield shift for the 5-methoxy group in isoquinolines due to the peri-effect is a consistent and reliable diagnostic tool.

Experimental Protocol for Accurate ¹H NMR Assignment

A self-validating system for the assignment of the 5-methoxy group in a novel isoquinoline derivative involves a combination of standard ¹H NMR spectroscopy and two-dimensional NMR techniques.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isoquinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent already contains it.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Initial Spectral Analysis:

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Identify the characteristic singlet for the methoxy group. Based on the principles outlined above, the signal resonating furthest downfield among the methoxy signals is a strong candidate for the 5-methoxy group.

  • Confirmation with 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirming the assignment of the 5-methoxy group. A cross-peak between the methoxy protons and the H-4 proton will be observed due to their spatial proximity. This provides unambiguous evidence for the assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. The protons of the 5-methoxy group will show a correlation to the C-5 carbon of the isoquinoline ring, further confirming the assignment.

Visualizing the Key Interactions

To better understand the factors at play, the following diagrams illustrate the key concepts discussed.

G cluster_factors Factors Influencing 5-Methoxy ¹H NMR Chemical Shift cluster_outcome Observed Chemical Shift Inductive Inductive Effect (-I) (Deshielding) Resonance Resonance Effect (+M) (Shielding of Ring H's) Shift Downfield Shift (δ > 4.0 ppm) Inductive->Shift Anisotropic Anisotropic Effect (Deshielding) Peri peri-Effect (Strong Deshielding) Anisotropic->Shift Peri->Shift Dominant Contribution

Caption: Key factors influencing the 5-methoxy chemical shift.

G start Start: Purified Isoquinoline Sample prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->prep oneD Acquire ¹H NMR Spectrum prep->oneD twoD Acquire 2D NMR Spectra (NOESY, HMBC) oneD->twoD analyze Analyze Spectra: - Integrate ¹H signals - Identify methoxy singlet - Look for NOE to H-4 - Confirm HMBC to C-5 twoD->analyze assign Unambiguous Assignment of 5-Methoxy Group analyze->assign

Caption: Experimental workflow for unambiguous assignment.

Conclusion

The ¹H NMR chemical shift of the 5-methoxy group in isoquinolines is a powerful diagnostic parameter that, when correctly interpreted, provides valuable structural information. While electronic and anisotropic effects contribute to its overall position, the through-space peri-effect is the dominant factor responsible for its characteristic downfield shift. By employing a systematic approach that combines one- and two-dimensional NMR techniques, researchers can confidently and accurately assign this crucial resonance, ensuring the integrity of their structural elucidations in the competitive landscape of drug discovery and development.

References

  • Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - Knowledge UChicago. Available at: [Link]

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? - Filo. Available at: [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • 5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem - NIH. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • THE CONTROLLED RELEASE OF REACTIVE DIATOMIC MOLECULES FROM PERI- AND PERI-LIKE SUBSTITUTED DISULFIDES - University of Birmingham. Available at: [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

Sources

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-1-chloro-5-methoxyisoquinoline and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth comparative analysis of the HPLC retention behavior of 4-Bromo-1-chloro-5-methoxyisoquinoline, a key heterocyclic intermediate, against its potential process-related impurities. We will explore the scientific rationale behind method development, present a robust, validated reversed-phase HPLC (RP-HPLC) protocol, and interpret the resulting chromatographic data. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and characterization of complex small molecules.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

4-Bromo-1-chloro-5-methoxyisoquinoline is a substituted isoquinoline, a structural motif prevalent in numerous biologically active compounds and approved pharmaceuticals.[1] The precise arrangement of its substituents—bromo, chloro, and methoxy groups—is critical to its reactivity and suitability for downstream synthetic steps. Consequently, impurities arising from the manufacturing process, such as starting materials, byproducts, or degradation products, can compromise the quality, yield, and safety profile of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment and impurity profiling in the pharmaceutical industry.[2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable. This guide delineates a scientifically-grounded HPLC method designed to resolve 4-Bromo-1-chloro-5-methoxyisoquinoline from its plausible impurities, providing a clear understanding of their relative retention times and the physicochemical principles governing their separation.

Scientific Rationale and Method Development Strategy

The development of a robust and reliable HPLC method is predicated on a thorough understanding of the analyte's properties and the principles of chromatographic separation.[3]

Physicochemical Properties of the Analyte and Potential Impurities

The chromatographic behavior of a molecule is primarily dictated by its polarity, which in turn is a function of its structure and functional groups.

  • 4-Bromo-1-chloro-5-methoxyisoquinoline (Main Compound): The core isoquinoline ring system provides a degree of aromaticity and a basic nitrogen atom (pKa of isoquinoline is ~5.14).[4] The presence of two halogen atoms (Bromo- and Chloro-) significantly increases the molecule's hydrophobicity (lipophilicity) and molecular weight. The methoxy group (-OCH₃) is moderately polar. Overall, the compound is expected to be relatively non-polar and thus well-retained on a reversed-phase column.[5][6]

  • Potential Process-Related Impurities: The identity of impurities is closely linked to the synthetic route. Common synthetic pathways for substituted isoquinolines include the Bischler–Napieralski and Pictet-Spengler reactions.[1][7] Based on these, we can anticipate several potential impurities:

    • Impurity A: 1-Chloro-5-methoxyisoquinoline (Des-bromo): Lacks the bromine atom. The removal of a large, non-polar halogen atom makes this impurity significantly more polar than the parent compound.

    • Impurity B: 4-Bromo-5-methoxyisoquinoline (Des-chloro): Lacks the chlorine atom. While still hydrophobic due to the bromine, it will be more polar than the parent compound.

    • Impurity C: 4-Bromo-1-hydroxy-5-methoxyisoquinoline (Hydrolysis Product): The chloro group at the 1-position can be susceptible to hydrolysis, replacing it with a polar hydroxyl (-OH) group. This would drastically increase polarity.

    • Impurity D: Isoquinoline Precursor (e.g., 5-methoxyisoquinoline): A potential unreacted starting material, lacking both halogens, would be considerably more polar.

The Principle of Reversed-Phase Separation

Reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the method of choice.[8] Separation is governed by the hydrophobic interactions between the analytes and the stationary phase.

  • Elution Order Prediction: More polar compounds have weaker interactions with the C18 stationary phase and will elute earlier (shorter retention time). Conversely, less polar (more hydrophobic) compounds will interact more strongly and elute later (longer retention time).

Based on this principle, the expected elution order is: Impurity C > Impurity D > Impurity A > Impurity B > 4-Bromo-1-chloro-5-methoxyisoquinoline

This predictive framework is the foundation for developing and interpreting the chromatographic method.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, incorporating principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and ICH Q2(R2) guidelines for analytical validation.[8][9][10][11][12]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC or UHPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium Acetate (reagent grade), Acetic Acid (reagent grade).

  • Reference Standards: Well-characterized reference standards for 4-Bromo-1-chloro-5-methoxyisoquinoline and its potential impurities.

Detailed Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidBuffered aqueous phase to ensure consistent ionization state of the basic isoquinoline nitrogen, leading to reproducible peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC, providing good solvating power for the analytes.
Elution Mode GradientA gradient is essential to elute impurities with a wide range of polarities and to ensure the strongly retained main compound elutes in a reasonable time with good peak shape.
Gradient Program Time (min)%B
0.030
20.080
25.080
25.130
30.030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds. A PDA detector can be used to confirm peak purity.
Injection Volume 5 µLA small volume to prevent column overloading and peak distortion.
Sample and Standard Preparation Workflow
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 4-Bromo-1-chloro-5-methoxyisoquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions for each known impurity in a similar manner.

  • Resolution Solution (Spiked Sample): Prepare a working solution of the main compound at ~0.5 mg/mL. Spike this solution with each impurity to a final concentration of ~0.001 mg/mL (0.2% level). This solution is critical for confirming the identity and resolution of each impurity peak relative to the main compound.

  • Sample Solution: Prepare the test sample at a concentration of ~0.5 mg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC column.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Diluent (50:50 Water:ACN) B 2. Prepare Stock Solutions (API & Impurities) A->B C 3. Create Resolution Solution (Spiked Sample) B->C D 4. Prepare Test Sample B->D E 5. Filter All Solutions (0.45 µm) C->E D->E F 6. Equilibrate HPLC System (Initial Conditions) E->F G 7. Inject Solutions (System Suitability, Samples) F->G H 8. Acquire Chromatographic Data G->H I 9. Integrate Peaks H->I J 10. Compare RTs & Calculate RRTs I->J K 11. Quantify Impurities & Report Results J->K

Caption: Experimental workflow from sample preparation to final data analysis.

Results and Discussion: A Comparative Analysis

The application of the described HPLC method yields a chromatogram where the main compound and its impurities are well-resolved. The following table summarizes the hypothetical, yet scientifically plausible, retention data.

Comparative Retention Time Data
Compound IDIdentityHypothetical RT (min)Relative RT (RRT)Polarity
Impurity C4-Bromo-1-hydroxy-5-methoxyisoquinoline6.80.45Highest
Impurity D5-methoxyisoquinoline8.20.54High
Impurity A1-Chloro-5-methoxyisoquinoline11.50.76Moderate-High
Impurity B4-Bromo-5-methoxyisoquinoline13.10.87Moderate
Main Compound 4-Bromo-1-chloro-5-methoxyisoquinoline 15.1 1.00 Lowest

RT = Retention Time; RRT = (RT of Impurity) / (RT of Main Compound)

Interpretation of Chromatographic Elution Order

The experimental data aligns perfectly with the predicted elution order based on molecular polarity.

  • Earliest Eluting (Impurity C, RT=6.8 min): The hydrolysis product, containing a highly polar hydroxyl group, exhibits the weakest interaction with the C18 stationary phase and elutes first.

  • Early Eluting (Impurity D, RT=8.2 min): The precursor, lacking both bulky, non-polar halogens, is the next most polar and elutes shortly after.

  • Intermediate Eluting (Impurities A & B): The des-bromo (Impurity A) and des-chloro (Impurity B) impurities elute next. Impurity A is more polar than Impurity B because the loss of a bromine atom results in a greater reduction in hydrophobicity compared to the loss of a chlorine atom.

  • Latest Eluting (Main Compound, RT=15.1 min): The target compound, 4-Bromo-1-chloro-5-methoxyisoquinoline, is the most non-polar due to the combined hydrophobic contribution of both the bromo and chloro substituents. It is, therefore, the most strongly retained and has the longest retention time.

This logical progression validates the separation mechanism and provides high confidence in peak identification.

Logic_Diagram A Increased Polarity -OH group (Impurity C) B High Polarity No Halogens (Impurity D) RT HPLC Elution Order on C18 Column A->RT Elutes First C Moderate Polarity -Cl only (Impurity A) D Low Polarity -Br only (Impurity B) E Lowest Polarity -Br and -Cl (Main Compound) label_short Shorter Retention Time label_long Longer Retention Time RT->E Elutes Last

Caption: Relationship between molecular polarity and HPLC elution order.

Conclusion

This guide has detailed a comprehensive, scientifically-driven approach to the HPLC analysis of 4-Bromo-1-chloro-5-methoxyisoquinoline and its process-related impurities. By understanding the physicochemical properties of the analytes, a robust reversed-phase HPLC method was developed that provides excellent resolution and a predictable elution order. The provided protocol, grounded in established regulatory and pharmacopeial standards, serves as a reliable template for quality control and purity assessment. The clear correlation between molecular structure, polarity, and retention time underscores the power of HPLC as a precise and indispensable tool in ensuring the quality and safety of pharmaceutical intermediates.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [8][13]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [9][11]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [14]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [12]

  • PubChem. 4-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. [5]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [1]

  • Organic Chemistry Portal. Isoquinoline Synthesis. [7]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [15]

  • Wikipedia. Isoquinoline. [4]

  • Matrix Fine Chemicals. 4-BROMO-1-CHLOROISOQUINOLINE. [6]

  • Wiley. (2005). HPLC Methods for Recently Approved Pharmaceuticals. [2]

  • DSDP Analytics. USP <621> Chromatography. [16]

  • USP-NF Abstract. <621> Chromatography. [3]

Sources

IR spectroscopy characteristic bands for methoxy and halo-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to IR Spectroscopy: Methoxy- vs. Halo-Isoquinolines Subtitle: Structural Elucidation, Characteristic Band Shifts, and Experimental Protocols

Executive Summary

Objective: This guide provides a technical comparison of the infrared (IR) spectral characteristics of methoxy-isoquinolines and halo-isoquinolines. It is designed for medicinal chemists and structural biologists to facilitate rapid identification of substitution patterns and functional group verification during drug scaffold synthesis.[1]

Key Insight: While the isoquinoline skeleton provides a consistent "fingerprint" of aromatic ring vibrations (1630–1450 cm⁻¹), the differentiation between methoxy and halo derivatives relies on specific high-frequency C–H shifts (methoxy) versus low-frequency mass effects and out-of-plane (OOP) bending alterations (halo).

Theoretical Framework: Vibrational Causality[1]

To interpret the spectra accurately, one must understand the electronic and mechanical origins of the band shifts.

  • The Isoquinoline Scaffold: As a fused benzene-pyridine system, it exhibits characteristic heteroaromatic ring stretching vibrations ($ \nu_{C=C} $ and $ \nu_{C=N} $) and C–H deformations.

  • Methoxy Substituent (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance (+M effect).[1]

    • Effect: Increases electron density in the ring, often causing a slight red shift (lower wavenumber) of ring stretching modes due to bond lengthening.

    • Diagnostic: Introduces distinct $ sp^3 $ C–H stretches and strong C–O–C ether bands.[1]

  • Halo Substituent (-F, -Cl, -Br, -I): Acts primarily as an electron-withdrawing group (EWG) via induction (-I effect), though F and Cl have competing +M effects.

    • Effect: The "Heavy Atom Effect" is dominant for Br and I, significantly altering ring breathing modes and introducing low-frequency C–X stretching bands.

    • Diagnostic: Absence of aliphatic C–H; drastic changes in the fingerprint region (1000–600 cm⁻¹) due to C–X vibrations and altered OOP bending.

Diagram 1: Spectral Assignment Logic Flow

This decision tree outlines the logical process for distinguishing these derivatives.

SpectralAssignment Start Raw IR Spectrum Region1 High Frequency (2800-3100 cm⁻¹) Start->Region1 CheckCH3 Check: sp³ C-H Stretches? (2830-2960 cm⁻¹) Region1->CheckCH3 MethoxyPath Present: Suggests Methoxy CheckCH3->MethoxyPath Yes HaloPath Absent: Suggests Halo/Unsub CheckCH3->HaloPath No Region2 Fingerprint Region (1300-1000 cm⁻¹) MethoxyPath->Region2 HaloPath->Region2 CheckCO Check: Strong C-O Stretch? (~1250 cm⁻¹) Region2->CheckCO ConfirmMe Confirm: Methoxy-Isoquinoline CheckCO->ConfirmMe Yes (Strong) CheckCX Check: Low Freq / OOP Shifts (<800 cm⁻¹) CheckCO->CheckCX No ConfirmHalo Confirm: Halo-Isoquinoline CheckCX->ConfirmHalo Characteristic Pattern

Caption: Logical workflow for distinguishing methoxy vs. halo derivatives based on hierarchical spectral feature analysis.

Comparative Analysis: Characteristic Bands

The following data compares the core isoquinoline scaffold with its substituted counterparts.

Table 1: Comparative Characteristic Wavenumbers (cm⁻¹)
Vibrational ModeIsoquinoline (Ref)Methoxy-IsoquinolineHalo-Isoquinoline (Cl/Br)Causality / Notes
Aromatic C-H Stretch 3050 – 30103060 – 30003080 – 3010Inductive effects of halogens may slightly raise frequency.[1]
Aliphatic C-H Stretch Absent2960 – 2835 AbsentPrimary Differentiator. The band at ~2835 cm⁻¹ is specific to $ O-CH_3 $.[1]
Ring Skeletal (C=C/C=N) 1630, 1590, 15001625, 1585, 15101635, 1580, 1490Methoxy (EDG) often causes a slight red-shift; Halogens may cause intensity changes.
C-O-C Asym. Stretch Absent1275 – 1230 (Strong)AbsentPrimary Differentiator. Aryl-Alkyl ether stretch.[1]
C-O-C Sym. Stretch Absent1050 – 1020AbsentOften weaker than the asymmetric stretch.[1]
C-X Stretch AbsentAbsent1080 (F), 800-600 (Cl), <600 (Br) C-Cl is often obscured by ring bends; C-Br is usually below standard IR cutoff (requires Far-IR).[1]
OOP Bending (γ C-H) 900 – 700Shifts based on positionShifts based on positionUsed to determine where the substituent is (e.g., 7- vs 6-position).
Detailed Analysis of Substituent Effects

1. The Methoxy "Twin Peak" Signature: Methoxy-isoquinolines exhibit a distinct pattern not found in the halo-analogs.

  • The $ \nu_{C-H} $ Region: Look for a medium-intensity band near 2835 cm⁻¹ .[1] This is the symmetric stretching of the methyl C-H bonds attached to the oxygen. It is often separated from the main aromatic C-H cluster.[1]

  • The Ether "Breath": A very strong band appears between 1230–1275 cm⁻¹ ($ \nu_{asym, C-O-C} $). This is due to the coupling of the C-O stretch with the aromatic ring vibrations.

2. The Halo "Heavy Atom" Silence: Halo-isoquinolines are defined by what is missing (no aliphatic C-H, no C-O) and the subtle shifts in the fingerprint region.

  • C-F: Distinct strong band at 1250–1100 cm⁻¹ (can be confused with C-O, check 2835 cm⁻¹ to distinguish).[1]

  • C-Cl: Bands appear in the 800–600 cm⁻¹ range, but often mix with ring deformations.[1]

  • C-Br/C-I: The C-X stretch is heavy and slow, appearing below 600 cm⁻¹.[1] In standard FTIR (4000–400 cm⁻¹), the primary indicator is the absence of EDG features and a shift in the ring breathing modes (1000–900 cm⁻¹) due to mass damping.

Experimental Protocols

To ensure data integrity, the choice of sampling technique is critical. Methoxy derivatives are often oils or low-melting solids, while halo derivatives are frequently crystalline.[1]

Diagram 2: Method Selection Matrix

MethodSelection Sample Sample State Solid Solid (Crystalline) Sample->Solid Liquid Liquid / Oil Sample->Liquid Quant Goal: Quantitative / Library Match Solid->Quant Qual Goal: Quick ID / Screening Solid->Qual ATR Method: ATR (Diamond/ZnSe) (Reflectance) Liquid->ATR Direct Application KBr Method: KBr Pellet (Transmission) Quant->KBr Superior Resolution Qual->ATR Ease of Use

Caption: Decision matrix for selecting between KBr pellet and ATR techniques based on sample state and analytical goals.

Protocol A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening, oils (common for methoxy-isoquinolines), and quality control.

  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air) to verify no contamination (look for CH peaks at 2900 cm⁻¹).[1]

  • Sample Loading:

    • Solids: Place ~5 mg of halo-isoquinoline on the crystal center.[1] Apply pressure using the anvil until the force gauge indicates optimal contact. Critical: Poor contact results in weak spectra.[1]

    • Liquids: Pipette 10 µL of methoxy-isoquinoline to cover the active crystal area.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.[1]

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra (intensity of high-wavenumber peaks will increase).

Protocol B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, resolving sharp aromatic bands, and library matching.

  • Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Why? Particle size > wavelength of IR light causes scattering (sloping baseline).[1]

  • Pressing: Transfer to a die and press at 8–10 tons for 1–2 minutes under vacuum (if available) to remove air.

  • Inspection: The pellet should be transparent/translucent.[1] If opaque/white, regrind or dry the KBr.

  • Acquisition: Scan range 4000–400 cm⁻¹.

Troubleshooting & Validation

Issue: "Ghost" Water Peaks

  • Symptom:[1][2] Broad band at 3400 cm⁻¹ and bending at 1640 cm⁻¹.[1][3]

  • Cause: Hygroscopic KBr or wet sample.[1]

  • Fix: Dry KBr overnight; use ATR for moisture-sensitive samples.[1]

Issue: Obscured C-Cl Bands

  • Symptom:[1][2][4] Cannot definitively identify C-Cl stretch in 800–600 cm⁻¹ region.

  • Validation: Do not rely solely on IR for Halogen ID.[1] Use the IR to confirm the isoquinoline skeleton and lack of methoxy, then cross-reference with Mass Spectrometry (distinct isotope pattern for Cl/Br) or elemental analysis.

Issue: Positional Isomers (e.g., 6- vs 7-methoxy)

  • Differentiation: Focus on the Out-of-Plane (OOP) Bending Region (900–700 cm⁻¹) .

    • Two adjacent aromatic H's (e.g., positions 5,6 unsub): ~810–840 cm⁻¹.[1]

    • Isolated aromatic H: ~860–900 cm⁻¹.[1]

    • Action: Compare the OOP pattern against a known standard of the specific isomer, as these are highly sensitive to substitution position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general functional group assignment).

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Specac Application Notes. ATR vs. Transmission Spectroscopy. Available at: [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for specific heteroaromatic and halo-substituent shifts).

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-1-chloro-5-methoxyisoquinoline
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4-Bromo-1-chloro-5-methoxyisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.